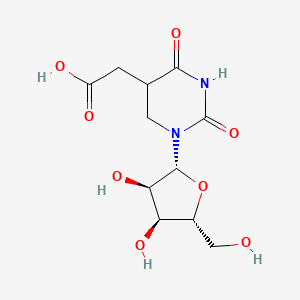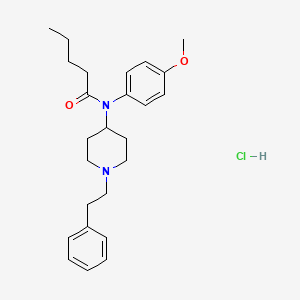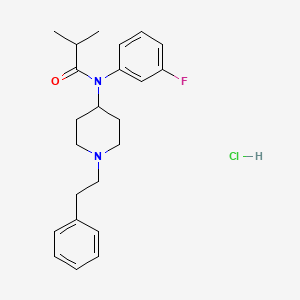
Meta-fibf HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meta-fluoroisobutyryl fentanyl hydrochloride is a synthetic opioid that belongs to the class of fentanyl analogs. It is known for its potent analgesic properties and is primarily used in research and forensic applications. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and lack of accepted medical use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of meta-fluoroisobutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the formation of a piperidinyl intermediate. This involves the reaction of 4-piperidone with aniline derivatives in the presence of reducing agents like sodium triacetoxyborohydride.
Fluorination: The next step involves the introduction of a fluorine atom to the phenyl ring. This is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Isobutyrylation: The final step involves the acylation of the piperidinyl intermediate with isobutyryl chloride to form the desired product.
Industrial Production Methods
Industrial production of meta-fluoroisobutyryl fentanyl hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Meta-fluoroisobutyryl fentanyl hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Meta-fluoroisobutyryl fentanyl hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Forensic Science: Used in forensic toxicology to detect and quantify fentanyl analogs in biological samples.
Mécanisme D'action
Meta-fluoroisobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic AMP. This results in the inhibition of neurotransmitter release and produces analgesic effects. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meta-fluorobutyryl fentanyl hydrochloride: Similar in structure but differs in the acyl group attached to the piperidine ring.
4-fluoroisobutyrylfentanyl: Another fentanyl analog with similar pharmacological properties.
Uniqueness
Meta-fluoroisobutyryl fentanyl hydrochloride is unique due to its specific fluorine substitution on the phenyl ring and the isobutyryl group attached to the piperidine ring. These structural modifications contribute to its distinct pharmacological profile and potency compared to other fentanyl analogs .
Propriétés
Numéro CAS |
2306827-89-2 |
|---|---|
Formule moléculaire |
C23H30ClFN2O |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-10-6-9-20(24)17-22)21-12-15-25(16-13-21)14-11-19-7-4-3-5-8-19;/h3-10,17-18,21H,11-16H2,1-2H3;1H |
Clé InChI |
KSRLPQHVPKUNSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)
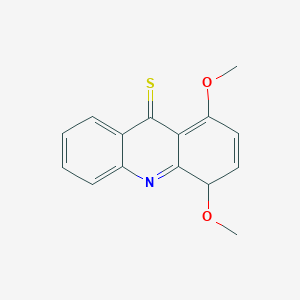


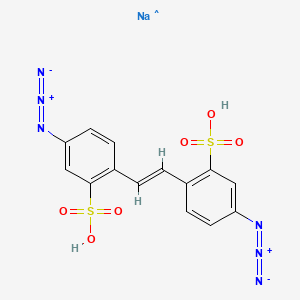
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350119.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B12350127.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12350138.png)

![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350180.png)
